2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dimethylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues, sharing structural similarities with the compound of interest due to the presence of a thiophene ring, have been synthesized and evaluated for their potential carcinogenicity. The study involved the synthesis of thiophene analogues of known carcinogens and their evaluation using in vitro assays, highlighting the importance of structural analogues in understanding the carcinogenic potential of aromatic compounds. This research underscores the relevance of studying specific chemical structures for their biological activity and potential health impacts (Ashby et al., 1978).
Acetamide and Formamide Derivatives: Toxicology Update
Another related area of study focuses on the toxicological evaluation of acetamide, formamide, and their derivatives, which are chemically related to the compound through the acetamide moiety. This comprehensive review provides updated information on the biological effects and environmental toxicology of these compounds, reflecting the continuous need to assess the safety and environmental impact of chemical substances (Kennedy, 2001).
AMPA Receptor Antagonists and Neurodegeneration
The research on AMPA receptor antagonists, which includes compounds with structural features similar to the query, demonstrates the potential therapeutic applications of these molecules in neurodegeneration, addiction, anxiety, and pain management. This area of study is particularly relevant for understanding how modifications to chemical structures can influence biological activity and therapeutic potential (Lea & Faden, 2006).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes, which could be structurally related to the compound of interest through the use of organometallic chemistry, highlights the importance of exploring various chemical compounds for their potential antimicrobial properties. This review emphasizes the impact of structural diversity on biological activity, providing insights into the design of new antituberculosis agents (Iqbal et al., 2015).
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-12-6-7-13(2)15(9-12)23-11-18(22)20-10-17-14(3)21-19(25-17)16-5-4-8-24-16/h4-9H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBHYASLDMWMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.